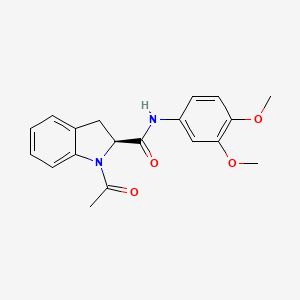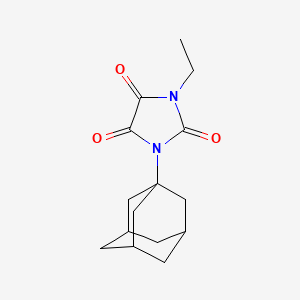![molecular formula C9H5N3OS B7644780 1-Oxo-3-sulfanylidenepyrido[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B7644780.png)
1-Oxo-3-sulfanylidenepyrido[1,2-c]pyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-3-sulfanylidenepyrido[1,2-c]pyrimidine-4-carbonitrile is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in several scientific research applications, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 1-Oxo-3-sulfanylidenepyrido[1,2-c]pyrimidine-4-carbonitrile is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in cell growth and survival. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activities, this compound has been shown to have antioxidant properties. It has also been found to inhibit the activity of certain enzymes that are involved in the metabolism of drugs and other xenobiotics.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Oxo-3-sulfanylidenepyrido[1,2-c]pyrimidine-4-carbonitrile in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against several different types of cancer cells, making it a promising candidate for further development as an anti-cancer drug. However, one of the limitations of using this compound in lab experiments is its relatively low yield of synthesis, which can make it difficult to obtain large quantities for testing.
Future Directions
There are several future directions for research on 1-Oxo-3-sulfanylidenepyrido[1,2-c]pyrimidine-4-carbonitrile. One area of interest is the development of more efficient synthesis methods that can increase the yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in the treatment of cancer and other diseases. Finally, research is needed to investigate the potential side effects and toxicity of this compound, as well as its potential interactions with other drugs and xenobiotics.
In conclusion, this compound is a promising compound that has shown significant potential in several scientific research applications. Further research is needed to fully understand its mechanism of action, potential side effects, and toxicity, as well as its potential for use in the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of 1-Oxo-3-sulfanylidenepyrido[1,2-c]pyrimidine-4-carbonitrile involves the reaction of 2-amino-4,6-dichloropyrimidine with ethyl cyanoacetate and elemental sulfur in the presence of a base. The reaction is carried out in a solvent such as ethanol or acetonitrile under reflux conditions. The yield of the reaction is typically around 50-60%.
Scientific Research Applications
1-Oxo-3-sulfanylidenepyrido[1,2-c]pyrimidine-4-carbonitrile has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer. This compound works by inducing apoptosis, which is programmed cell death, in cancer cells. Additionally, this compound has been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
1-oxo-3-sulfanylidenepyrido[1,2-c]pyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3OS/c10-5-6-7-3-1-2-4-12(7)9(13)11-8(6)14/h1-4H,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPVOKSLLMPBSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=S)NC(=O)N2C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2S)-butan-2-yl]-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide](/img/structure/B7644699.png)

![3-(4-bromophenyl)-N-[[(2S)-oxolan-2-yl]methyl]-1H-pyrazole-5-carboxamide](/img/structure/B7644709.png)
![N-[3-(2H-tetrazol-5-yl)phenyl]-3-thiophen-3-ylpropanamide](/img/structure/B7644716.png)
![N-(2-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]thiophene-2-sulfonamide](/img/structure/B7644726.png)
![4-[(6-chloro-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidine](/img/structure/B7644734.png)


![3-ethyl-N-[3-(ethylcarbamoyl)phenyl]-4-oxophthalazine-1-carboxamide](/img/structure/B7644747.png)




![N-[(4-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B7644793.png)